molecular formula C18H19ClN2 B1656092 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride CAS No. 50315-78-1

1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride

Cat. No.: B1656092
CAS No.: 50315-78-1
M. Wt: 298.8 g/mol
InChI Key: QMKQCMSYVQABHD-UHFFFAOYSA-N
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Description

1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The benzyl group is then introduced through a subsequent alkylation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: The compound has shown biological activity, including antiproliferative effects against cancer cell lines.

  • Medicine: Research has explored its potential as an anti-cancer agent due to its ability to inhibit tumor cell growth.

  • Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

  • 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

  • Benzyl-substituted indoles

  • 1-tetrazolyl-substituted 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This comprehensive overview highlights the significance of 1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.ClH/c1-2-6-13(7-3-1)12-17-18-15(10-11-19-17)14-8-4-5-9-16(14)20-18;/h1-9,17,19-20H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKQCMSYVQABHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600141
Record name 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50315-78-1
Record name NSC84414
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Reactant of Route 2
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1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Reactant of Route 3
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Reactant of Route 4
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Reactant of Route 6
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride

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